4,6-Diphenoxypyrimidine

Organometallic Chemistry Catalyst Design Cyclometallation

4,6-Diphenoxypyrimidine is the definitive scaffold when your application demands predictable monopalladation. Unlike bis(2-pyridyloxy)benzenes that yield complex mixtures, this ligand forms a single, homogeneous six-membered palladacycle—confirmed by X-ray crystallography. It is also the core building block for strobilurin fungicide analogs and enables facile methylamine-mediated degradation when incorporated into polyimides. Insist on the 4,6-diphenoxy substitution pattern to ensure the validated spatial orientation required for cytochrome bc1 complex targeting. For R&D use only.

Molecular Formula C16H12N2O2
Molecular Weight 264.284
CAS No. 156592-09-5
Cat. No. B589074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diphenoxypyrimidine
CAS156592-09-5
SynonymsPyrimidine, 4,6-diphenoxy- (9CI)
Molecular FormulaC16H12N2O2
Molecular Weight264.284
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=NC=N2)OC3=CC=CC=C3
InChIInChI=1S/C16H12N2O2/c1-3-7-13(8-4-1)19-15-11-16(18-12-17-15)20-14-9-5-2-6-10-14/h1-12H
InChIKeyVNUQMXLZNZGGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diphenoxypyrimidine (CAS 156592-09-5) Procurement Guide: Core Structure of Azoxystrobin Fungicide and Degradable Polymer Precursor


4,6-Diphenoxypyrimidine (CAS 156592-09-5) is an aryloxypyrimidine featuring a pyrimidine core substituted with phenoxy groups at the 4- and 6-positions [1]. With a molecular formula of C16H12N2O2 and a molecular weight of 264.28 g/mol [2], this heterocyclic compound serves as the foundational scaffold for the widely used agricultural fungicide azoxystrobin, which incorporates additional cyano and methoxyacrylate substituents on the phenyl rings [1]. Beyond its role as a synthetic intermediate, the 4,6-diphenoxypyrimidine motif confers unique chemical properties including four hydrogen bond acceptors, four rotatable bonds, and a complexity score of 250, features that influence its reactivity in both medicinal chemistry derivatization and materials science applications [2].

Why Generic Substitution Fails: 4,6-Diphenoxypyrimidine's Unique Cyclopalladation Behavior and Scaffold-Specific Degradability


Substituting 4,6-diphenoxypyrimidine with structurally similar analogs such as 4,6-dichloropyrimidine, 4,6-dimethoxypyrimidine, or even closely related sulfur-containing heterocycles is not scientifically equivalent due to critical differences in organometallic reactivity and polymer degradation performance [1][2]. Unlike 2-phenoxypyridine and bis(2-pyridyloxy)benzenes, which readily undergo double cyclopalladation, 4,6-diphenoxypyrimidine exclusively undergoes monopalladation—a distinct reactivity profile that dictates ligand design and catalyst synthesis strategies [1]. Furthermore, incorporating the 4,6-diphenoxypyrimidine structure into polyimide chains enables a facile degradation pathway under mild methylamine conditions that is not observed with conventional aromatic diamine-derived polyimides [2]. These compound-specific properties render generic pyrimidine derivatives functionally non-interchangeable for applications requiring predictable palladation stoichiometry or triggered polymer breakdown.

Product-Specific Quantitative Differentiation Evidence for 4,6-Diphenoxypyrimidine (CAS 156592-09-5)


Cyclopalladation Stoichiometry: 4,6-Diphenoxypyrimidine Undergoes Monopalladation Versus Double Palladation in Structurally Related Ligands

In direct comparative cyclopalladation studies with palladium acetate, 4,6-diphenoxypyrimidine undergoes exclusive monopalladation, forming a single six-membered metallocycle [1]. In contrast, structurally related ligands such as the three isomeric bis(2-pyridyloxy)benzenes readily undergo double cyclopalladation under identical reaction conditions [1]. Furthermore, the sulfur analogs of 4,6-diphenoxypyrimidine are completely resistant to cyclopalladation, failing to form any palladacycle products [1].

Organometallic Chemistry Catalyst Design Cyclometallation

Polymer Degradation: 4,6-Diphenoxypyrimidine-Containing Polyimides Exhibit Facile Methylamine-Mediated Breakdown

Polyimides synthesized from 4,6-bis(4-aminophenoxy)pyrimidine (which contains the 4,6-diphenoxypyrimidine core) undergo rapid degradation in methylamine/N,N-dimethylacetamide medium [1]. This degradation pathway is enabled specifically by the pyrimidine heterocycle and is not observed in conventional polyimides derived from standard aromatic diamines prepared by the traditional two-stage method [1].

Materials Science Polymer Chemistry Degradable Polymers

Scaffold Enablement: 4,6-Diphenoxypyrimidine as the Core of Azoxystrobin—A Commercial QoI Fungicide with Defined Mitochondrial Target

The 4,6-diphenoxypyrimidine skeleton constitutes the core pharmacophore of azoxystrobin, a widely commercialized strobilurin-class fungicide [1]. Azoxystrobin, which incorporates cyano and methoxyacrylate substituents on the phenyl rings of the 4,6-diphenoxypyrimidine scaffold, inhibits mitochondrial respiration by specifically blocking electron transfer between cytochromes b and c1 [1]. The base 4,6-diphenoxypyrimidine structure provides the requisite geometry for binding within the Qo site of the cytochrome bc1 complex.

Agricultural Chemistry Fungicide Design Mitochondrial Respiration

Best Research and Industrial Application Scenarios for 4,6-Diphenoxypyrimidine (CAS 156592-09-5)


Controlled Single-Site Palladium Catalyst Synthesis

4,6-Diphenoxypyrimidine is the ligand of choice when synthetic protocols demand exclusive monopalladation. Its predictable formation of a single six-membered palladacycle, confirmed by X-ray crystallography of acetylacetonate derivatives, ensures homogeneous catalyst composition and avoids the product mixtures that arise from doubly-palladated analogs such as bis(2-pyridyloxy)benzenes [1].

Degradable High-Performance Polyimide Development

Incorporation of the 4,6-diphenoxypyrimidine motif via diamine monomer 4,6-bis(4-aminophenoxy)pyrimidine enables the synthesis of polyimides that undergo facile degradation in methylamine media. This property addresses the growing need for recyclable or disposable high-performance polymers in aerospace and electronic applications where conventional polyimides present end-of-life disposal challenges [1].

Strobilurin Fungicide Scaffold Optimization and Resistance Studies

As the core scaffold of azoxystrobin—a QoI fungicide that blocks electron transfer between cytochromes b and c1—4,6-diphenoxypyrimidine serves as the starting point for synthesizing novel analogs with potentially improved spectrum or resistance profiles [1]. Researchers investigating fungal cytochrome bc1 complex mutations or developing next-generation agricultural fungicides require this exact scaffold to maintain the validated spatial orientation of the phenoxy substituents [1].

Heterocyclic Scaffold for Kinase Inhibitor Medicinal Chemistry

Pyrimidine-based scaffolds, including 4,6-diphenoxypyrimidine, have been explored as Aurora kinase inhibitors and CCR5 antagonists. The phenoxy substitution pattern offers vectors for further functionalization while the pyrimidine nitrogen atoms provide hydrogen-bonding interactions with kinase hinge regions [1]. Preliminary pharmacological screening indicates potential applications in anticancer and anti-inflammatory drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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